molecular formula C9H11NO2 B14750315 4-Amino-3-methylphenyl acetate

4-Amino-3-methylphenyl acetate

Cat. No.: B14750315
M. Wt: 165.19 g/mol
InChI Key: ODOZNFDAPCQZKO-UHFFFAOYSA-N
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Description

4-Amino-3-methylphenyl acetate is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with an amino group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methylphenyl acetate can be achieved through several methods. One common approach involves the acetylation of 4-Amino-3-methylphenol. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of acid catalysts like sulfuric acid can facilitate the acetylation process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the acetate group.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-methylphenyl acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-methylphenyl acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding amine, which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylphenol: Similar structure but lacks the acetate group.

    4-Amino-3-methylbenzoic acid: Contains a carboxylic acid group instead of an acetate group.

    4-Amino-3-methylbenzamide: Contains an amide group instead of an acetate group.

Uniqueness

4-Amino-3-methylphenyl acetate is unique due to the presence of both an amino group and an acetate group on the phenyl ring

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(4-amino-3-methylphenyl) acetate

InChI

InChI=1S/C9H11NO2/c1-6-5-8(12-7(2)11)3-4-9(6)10/h3-5H,10H2,1-2H3

InChI Key

ODOZNFDAPCQZKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C)N

Origin of Product

United States

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